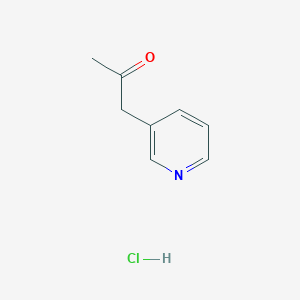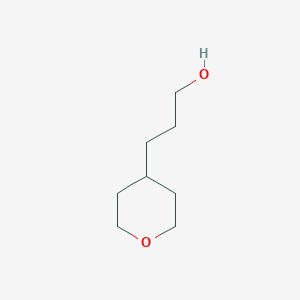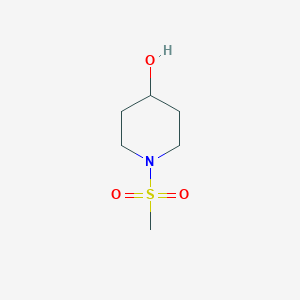![molecular formula C20H18Cl2N2O3 B1322020 2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione CAS No. 610305-43-6](/img/structure/B1322020.png)
2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione
Descripción general
Descripción
The compound “2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione” is a complex organic molecule. It contains an isoindole-1,3-dione group, a morpholine group, and a 3,4-dichlorobenzyl group. Isoindole-1,3-dione is a bicyclic compound containing a pyrrole ring fused with a maleimide . Morpholine is a common heterocycle, consisting of a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . The 3,4-dichlorobenzyl group is a benzyl group substituted with two chlorine atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the isoindole-1,3-dione ring, the introduction of the morpholine group, and the attachment of the 3,4-dichlorobenzyl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoindole-1,3-dione group, the morpholine group, and the 3,4-dichlorobenzyl group would each contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the isoindole-1,3-dione group might undergo reactions typical of other cyclic imides . The morpholine ring could potentially participate in reactions involving the nitrogen atom . The 3,4-dichlorobenzyl group might undergo reactions typical of other benzyl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isoindole-1,3-dione group, the morpholine group, and the 3,4-dichlorobenzyl group might affect its solubility, melting point, boiling point, and other properties .Aplicaciones Científicas De Investigación
Preparation and Synthesis
- The preparation of related sulfur-transfer agents, including 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione, highlights a method for synthesizing isoindole-1,3-dione derivatives, which may be applicable to the compound (Klose, Reese, & Song, 1997).
Structural Characterization
- A study focused on the structural and spectral analysis of 2-(4-methyl-2 Phenyl-4, 5-dihydrooxazol-4-ylmethyl)-isoindole-1, 3-dione, using techniques like NMR spectroscopy, might provide insights into similar structural characteristics of the compound of interest (Dioukhane et al., 2021).
Molecular Conformation
- The molecular conformation of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide, a compound with a structure that includes isoindole-1,3-dione, can be relevant to understanding the conformational properties of the compound (Wang, Jian, & Liu, 2008).
Mesophase Characterization
- Research on mesogenic Schiff bases derived from isoindoline-1,3-dione highlights the potential liquid crystalline behavior, which could be pertinent to similar isoindole-1,3-dione derivatives (Dubey et al., 2018).
Reactions and Derivatives
- Studies on the synthesis of various isoindole-1,3-dione derivatives, such as 2-(5-Aryl-4H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione derivatives, may provide insights into the chemical reactivity and potential applications of similar compounds (Alimi et al., 2021).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. For example, if it is a solid, it might pose a dust hazard. If it is a liquid, it might pose a spill hazard. It could also potentially be harmful if ingested, inhaled, or if it comes into contact with the skin or eyes .
Propiedades
IUPAC Name |
2-[[4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3/c21-17-6-5-13(9-18(17)22)10-23-7-8-27-14(11-23)12-24-19(25)15-3-1-2-4-16(15)20(24)26/h1-6,9,14H,7-8,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQBANNDJUCMNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620869 | |
| Record name | 2-({4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl}methyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
610305-43-6 | |
| Record name | 2-({4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl}methyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1321964.png)
